molecular formula C7H3ClN2O4 B6274396 6-chloro-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 81117-76-2

6-chloro-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6274396
CAS No.: 81117-76-2
M. Wt: 214.6
InChI Key:
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Description

6-chloro-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with nitroacetic acid under acidic conditions to form the desired benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to favor the formation of this compound over any side products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: 6-amino-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzoxazole: Similar structure but lacks the dihydro component.

    6-chloro-5-nitrobenzoxazole: Similar structure but lacks the dihydro component.

    2-amino-5-chlorobenzoxazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

6-chloro-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both chlorine and nitro substituents on the benzoxazole ring, as well as the dihydro component. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81117-76-2

Molecular Formula

C7H3ClN2O4

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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